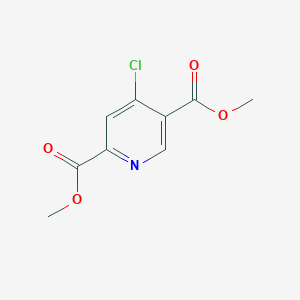
Dimethyl 4-chloropyridine-2,5-dicarboxylate
描述
Dimethyl 4-chloropyridine-2,5-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 5 positions and a chlorine atom at the 4 position. This compound is of interest due to its applications in organic synthesis, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 4-chloropyridine-2,5-dicarboxylate can be synthesized through various methods. One common route involves the chlorination of dimethyl pyridine-2,5-dicarboxylate. This process typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Dimethyl pyridine-2,5-dicarboxylate+PCl5→Dimethyl 4-chloropyridine-2,5-dicarboxylate+POCl3+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products:
Substitution: Formation of 4-aminopyridine-2,5-dicarboxylate derivatives.
Reduction: Formation of dimethyl 4-hydroxypyridine-2,5-dicarboxylate.
Hydrolysis: Formation of 4-chloropyridine-2,5-dicarboxylic acid.
科学研究应用
Dimethyl 4-chloropyridine-2,5-dicarboxylate is utilized in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of agrochemicals and dyes.
作用机制
The mechanism of action of dimethyl 4-chloropyridine-2,5-dicarboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to active compounds that interact with specific molecular targets such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Dimethyl 4-bromopyridine-2,5-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
Dimethyl 4-fluoropyridine-2,5-dicarboxylate: Contains a fluorine atom, offering different reactivity and biological activity.
Dimethyl 4-methylpyridine-2,5-dicarboxylate: Substitution of chlorine with a methyl group, affecting its chemical properties and applications.
Uniqueness: Dimethyl 4-chloropyridine-2,5-dicarboxylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various chemical and biological systems.
This compound’s versatility and reactivity make it a valuable tool in synthetic chemistry and various applied sciences.
属性
IUPAC Name |
dimethyl 4-chloropyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZJSRVRPYAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186215 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227945-09-6 | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227945-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyridinedicarboxylic acid, 4-chloro-, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


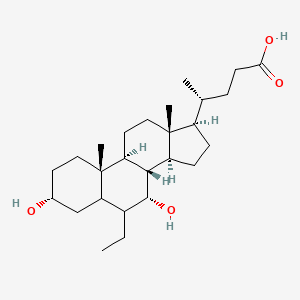

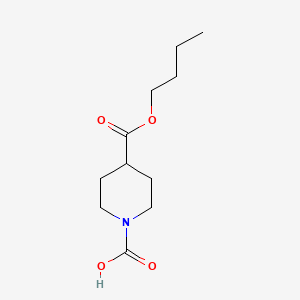
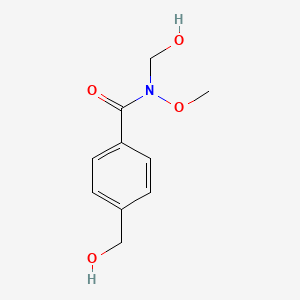
![N-(2-Aminoethyl)-3-methyl-4-oxo-3H,4H-imidazo[4,3-D][1,2,3,5]tetrazine-8-carboxamide hydrochloride](/img/structure/B8005880.png)

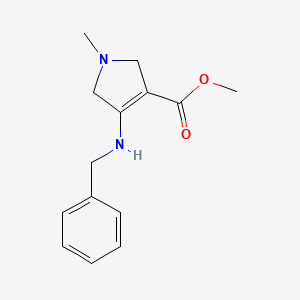
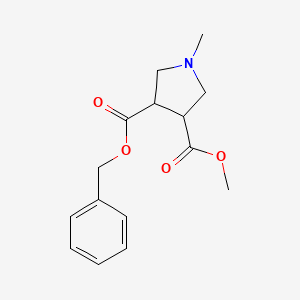

![Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate](/img/structure/B8005920.png)


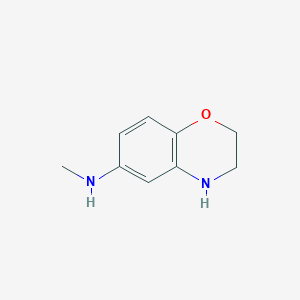
![1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B8005960.png)
